molecular formula C15H26O B010098 (-)-Epicedrol CAS No. 19903-73-2

(-)-Epicedrol

Cat. No. B010098
CAS RN: 19903-73-2
M. Wt: 222.37 g/mol
InChI Key: SVURIXNDRWRAFU-MIBAYGRRSA-N
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Description

Synthesis Analysis

The synthesis of natural products containing eight-membered carbocycles, such as (-)-Epicedrol, poses significant challenges due to their complex structures. Recent advances have been made in the total synthesis of these compounds, highlighting the creativity and diversity in synthetic strategies. These efforts aim to overcome the difficulties in constructing cyclooctane moieties, a key feature in (-)-Epicedrol's structure. The review by Hu et al. (2020) provides a comprehensive overview of the synthetic approaches developed over the past decade, illustrating the methodological advancements and strategic considerations in the field of natural product synthesis (Hu et al., 2020).

Scientific Research Applications

  • Biosynthesis and Molecular Cloning :

    • Hua and Matsuda (1999) identified the molecular cloning of 8-epicedrol synthase from Artemisia annua, an enzyme responsible for synthesizing (-)8-epicedrol and cedrol, which are closely related dicot sesquiterpene synthases (Hua & Matsuda, 1999).
  • Chemical Synthesis and Analysis :

    • Said et al. (2019) applied a chemo-enzymatic method for the specific synthesis of 8-position labelled farnesyl pyrophosphate and epicedrol. This method helps in the detailed study of epicedrol biosynthesis (Said, Navale, Gajbhiye, & Shinde, 2019).
  • Biological Activity and Mechanism of Action :

    • Shinde et al. (2016) explored the stereoselective quenching of the cedryl carbocation in epicedrol biosynthesis. They found that the hydroxyl group of (-)-Epicedrol is derived from a water molecule, not from the phosphate moiety of the FPP substrate, providing insight into the compound's biosynthetic pathway (Shinde, Navale, Said, & Thulasiram, 2016).

properties

IUPAC Name

(1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURIXNDRWRAFU-MIBAYGRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC[C@]([C@H](C3)C2(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425147
Record name (-)-Epicedrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Epicedrol

CAS RN

19903-73-2
Record name epi-Cedrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19903-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Epicedrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
665
Citations
L Hua, SPT Matsuda - Archives of biochemistry and biophysics, 1999 - Elsevier
… -epicedrol synthase initiator codon to facilitate subcloning into pET15b. The reassembled 8-epicedrol … 2R2 (see 8-epicedrol synthase gene cloning). The PCR product was digested with …
Number of citations: 53 www.sciencedirect.com
P Mercke, J Crock, R Croteau, PE Brodelius - Archives of Biochemistry and …, 1999 - Elsevier
… ) as cedrol (4%) and epi-cedrol (96%). epi-Cedrol synthase was not active with geranylgeranyl … of these efforts we have identified a new sesquiterpene cyclase, epi-cedrol synthase, …
Number of citations: 143 www.sciencedirect.com
GR Navale, P Sharma, MS Said… - Engineering in Life …, 2019 - Wiley Online Library
… and characterized from this plant including those producing epi-cedrol (ECS), β-… , epi-cedrol remains least explored metabolite with high untapped commercial potential. Epi-cedrol is …
Number of citations: 10 onlinelibrary.wiley.com
SS Shinde, GR Navale, MS Said, HV Thulasiram - Tetrahedron Letters, 2016 - Elsevier
… epicedrol synthase in 21.6 at % H 2 18 O buffer showed the molecular ion of 224 for epicedrol. … the hydroxyl group of the epicedrol synthase enzymatic product, epicedrol, is derived from …
Number of citations: 9 www.sciencedirect.com
E Gand, JR Hanson, H Nasir - Phytochemistry, 1995 - Elsevier
… Abstract--The microbiological hydroxylation of 8-epicedrol and relatives bearing hydroxyl groups at C-9 and C-15 by Cephalosporium aphidicola has been shown to take place …
Number of citations: 20 www.sciencedirect.com
GR Navale - 2021 - dspace.ncl.res.in
A wide range of secondary metabolites are produced by living organisms such as plants, bacteria and fungi as a part of their defense system against herbivores, pests and pathogens …
Number of citations: 0 dspace.ncl.res.in
MS Said, GR Navale, JM Gajbhiye, SS Shinde - RSC advances, 2019 - pubs.rsc.org
A sesquiterpene epicedrol … 2H) epicedrol analogues. The chemo-enzymatic method was applied for the specific synthesis of 8-position labelled farnesyl pyrophosphate and epicedrol. EI…
Number of citations: 1 pubs.rsc.org
BE Jackson, EA Hart-Wells, SPT Matsuda - Organic letters, 2003 - ACS Publications
… Epi-cedrol synthase expressed in a native yeast strain converted endogenous farnesyl pyrophosphate to 90 μg/L epi-cedrol. This system was genetically modified to increase foreign …
Number of citations: 134 pubs.acs.org
D Schomburg, I Schomburg - Class 3.4–6 Hydrolases, Lyases, Isomerases …, 2013 - Springer
… [2]; <2> reaction mechanism and cyclization of 8epi-cedrol. Allylic carbocation formation, … quenching the tricyclic cation with a hydroxide equivalent to form 8-epicedrol, overview [1]) …
Number of citations: 0 link.springer.com
L Xiang, P He, G Shu, M Yuan, M Wen, X Lan… - Frontiers in Plant …, 2022 - frontiersin.org
… -caryophyllene, epi-cedrol, and β-farnesene biosynthesis. Here, we found that AabHLH112 transcription factor had a novel function to positively regulate β-carophyllene, epi-cedrol, and …
Number of citations: 2 www.frontiersin.org

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